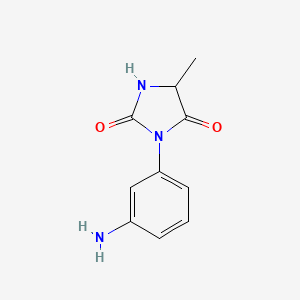

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of aminophenyl . Aminophenyl compounds are often used in the synthesis of various complex molecules, including pharmaceuticals .

Synthesis Analysis

While specific synthesis information for “3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione” is not available, aminophenyl compounds are often synthesized through reactions involving amines . For example, a Schiff base ligand has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .

Molecular Structure Analysis

The molecular structure of aminophenyl compounds can be studied using techniques like Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of aminophenyl compounds .

Chemical Reactions Analysis

Aminophenyl compounds can undergo various chemical reactions. For instance, the Suzuki–Miyaura Cross-Coupling has been used as a key step in the synthesis of 2-Aminobiphenyls and 2,2’-Diaminobiphenyls .

Applications De Recherche Scientifique

Non-Enzymatic Glucose Sensor

A highly sensitive glucose sensor was prepared using 3-Aminophenylboronic Acid as a unit of recognition and a screen-printed carbon electrode (SPCE) as an electrochemical transducer . This sensor was capable of selectively detecting glucose at a broad range of concentrations .

Molecularly Imprinted Polymer-Based Sensors

Molecularly imprinted polymers (MIPs) are artificial receptors with high-affinity binding sites for a particular molecule or compound. An MIP-based SPR sensor chip was developed for the detection of bovine serum albumin (BSA) by the electropolymerization of (3-aminophenyl)boronic acid (3-APBA) . The surface morphologies of MIP and NIP films were characterized by SEM analysis and nanosized cavities formed homogeneously on the MIP film surface were observed .

Excitation Wavelength Tuning in Eu

The triphenylamine based polyfluorinated Eu 3+ –β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λ ex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu 3+ –aminophenyl-β-diketonate complexes (λ ex, max = 370 nm) .

Mécanisme D'action

Target of Action

The primary target of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various cancers, including ovarian and endometrial cancers . It is highly restricted on normal tissues, making it a promising target for cancer therapy .

Mode of Action

The compound is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . STRO-002 is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . The ADC binds to FolRα with high affinity, rapidly internalizes into target-positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The compound affects the tubulin biochemistry within the cell . Tubulin is a globular protein and is the main constituent of microtubules, which are involved in a wide variety of cellular processes, including mitosis and intracellular transport . By targeting tubulin, the compound disrupts these processes, leading to cell death .

Pharmacokinetics

STRO-002 is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days and has a half-life of 6.4 days in mice . This suggests that the compound has good bioavailability and can remain active in the body for an extended period .

Result of Action

The compound’s action results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . It also lacks nonspecific cytotoxicity toward FolRα-negative cell lines, but bystander killing of target-negative cells is observed when co-cultured with target-positive cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the tumor microenvironment, which can vary widely in factors such as pH, oxygen levels, and nutrient availability . Additionally, the compound’s stability could potentially be affected by factors such as temperature and pH . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNOJYOOGZEWFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656749 |

Source

|

| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |

CAS RN |

1214061-96-7 |

Source

|

| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)